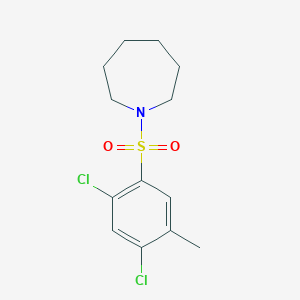

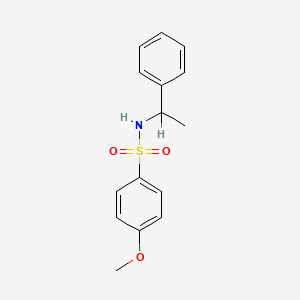

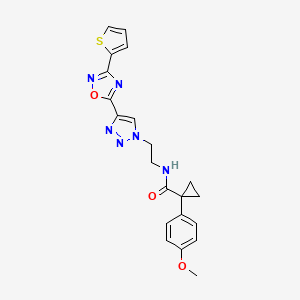

![molecular formula C22H23N3O4S B2723307 N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide CAS No. 1119378-49-2](/img/structure/B2723307.png)

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains phenyl groups, which are cyclic groups of atoms with the formula C6H5 .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, phenyl groups, and a cyano group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule . The phenyl groups are aromatic and have equal bond lengths between carbon atoms in the ring . The exact structure would need to be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the pyrrolidine and phenyl rings. Phenyl groups are known to contribute to the stability of molecules due to their aromaticity . Pyrrolidine rings can contribute to the three-dimensional structure of molecules . The exact physical and chemical properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Researchers have developed innovative methods for synthesizing compounds similar to N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide. These methods offer a more benign approach to electrophilic cyanation, crucial for the synthesis of pharmaceutical intermediates and other chemicals. For instance, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized for the cyanation of (hetero)aryl bromides, demonstrating the versatility and efficiency of new synthesis pathways in producing various benzonitriles and related compounds with potential pharmaceutical applications (Anbarasan, Neumann, & Beller, 2011).

Anticancer and Antitumor Studies

Compounds with structures related to this compound have been evaluated for their anticancer and antitumor properties. For example, sulfonamide-substituted compounds have shown significant potential in cell-based antitumor screens, demonstrating the ability to inhibit cell cycle progression and indicating promising avenues for cancer treatment. Such studies help in understanding the pharmacophore structure and sensitive cellular pathways, contributing to the development of novel oncology therapeutics (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Photophysicochemical Applications

The investigation into the spectroscopic and photophysicochemical properties of compounds incorporating benzenesulfonamide units, similar to the chemical , has revealed potential applications in photodynamic therapy. For instance, zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base has been studied, showing good solubility, adequate fluorescence, and favorable photostability. These properties suggest its potential as a photosensitizer candidate in cancer treatment, highlighting the diverse applicability of such compounds beyond traditional pharmaceuticals (Öncül, Öztürk, & Pişkin, 2022).

Corrosion Inhibition Studies

Research on piperidine derivatives, related to this compound, has demonstrated their effectiveness as corrosion inhibitors for metals such as iron. Quantum chemical calculations and molecular dynamics simulations have provided insights into the adsorption behaviors and inhibition efficiencies of these compounds, suggesting their applicability in protecting metals from corrosion in industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Eigenschaften

IUPAC Name |

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-2-29-20-9-11-21(12-10-20)30(27,28)24-19-7-5-17(6-8-19)15-18(16-23)22(26)25-13-3-4-14-25/h5-12,15,24H,2-4,13-14H2,1H3/b18-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIQIEXQOSXSFI-OBGWFSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

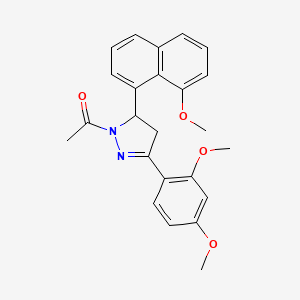

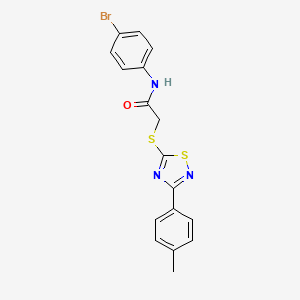

![7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2723226.png)

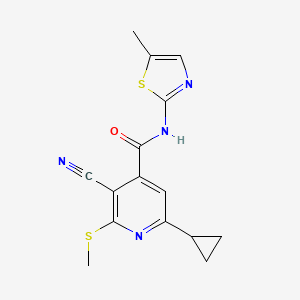

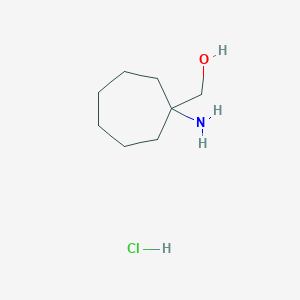

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2723236.png)

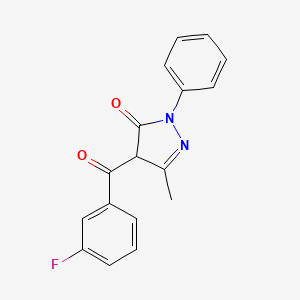

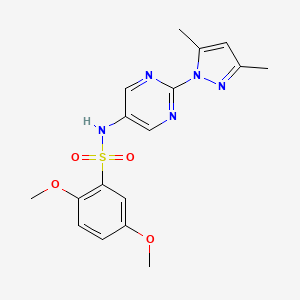

![2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)

![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)